4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine
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Overview
Description
4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine typically involves the construction of the imidazo[1,2-b]pyridazine core followed by the introduction of the thiomorpholine moiety. One common approach is to start with a pyridazine derivative and introduce the tert-butyl group through alkylation reactions. The imidazo ring can be formed via cyclization reactions involving appropriate precursors under acidic or basic conditions. The final step involves the coupling of the imidazo[1,2-b]pyridazine core with thiomorpholine under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the imidazo[1,2-b]pyridazine core or the thiomorpholine moiety
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products .
Scientific Research Applications
4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their antifungal and antimicrobial activities.
Pyridazines: Exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects
Uniqueness
4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine is unique due to its specific structural features, such as the tert-butyl group and the thiomorpholine moiety, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .
Properties
IUPAC Name |
(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-15(2,3)12-10-19-13(16-12)5-4-11(17-19)14(20)18-6-8-21-9-7-18/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSHXXXTZKVFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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